molecular formula C19H15N3OS2 B2879064 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone CAS No. 877805-40-8

2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone

Cat. No.: B2879064
CAS No.: 877805-40-8
M. Wt: 365.47
InChI Key: JZTBRBFEDBRCJQ-UHFFFAOYSA-N
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Description

2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted aldehyde or ketone under acidic or basic conditions. The thiophen-2-yl group is then introduced through a thiol-ene reaction or a similar sulfur-containing coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents would also be carefully considered to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the pyrazolo[1,5-a]pyrimidine ring or the thiophen-2-yl group.

  • Substitution: : Replacement of the phenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophilic or electrophilic substitution reactions with appropriate reagents.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced pyrazolo[1,5-a]pyrimidines or thiophenes.

  • Substitution: : Formation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.

Medicine

This compound has been investigated for its potential medicinal properties, including anti-inflammatory, antitumor, and antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure and are known for their diverse biological activities.

  • Thiophenes: : Compounds containing thiophene rings are also known for their biological and chemical properties.

  • Phenyl-substituted pyrazoles:

Uniqueness

2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical transformations and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-13-10-18(25-12-16(23)17-8-5-9-24-17)22-19(21-13)15(11-20-22)14-6-3-2-4-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTBRBFEDBRCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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